

Analytical Standards for γ -Coniceine

Identification and Quantification: Application Notes and Protocols

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Compound of Interest

Compound Name: *gamma-Coniceine*

Cat. No.: *B154535*

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Introduction

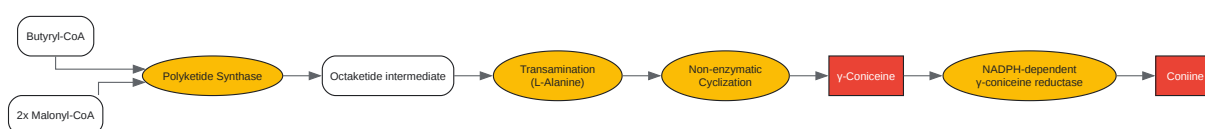
Gamma-coniceine (γ -coniceine) is a toxic piperidine alkaloid found in poison hemlock (*Conium maculatum*) and other plant species. It is a precursor in the biosynthesis of coniine, another highly toxic alkaloid. The presence and concentration of γ -coniceine are of significant interest in toxicology, pharmacology, and natural product chemistry. Accurate identification and quantification of this compound are crucial for assessing the toxicity of plant materials, understanding its pharmacological effects, and for the development of potential therapeutic agents. These application notes provide detailed protocols for the analysis of γ -coniceine using various analytical techniques.

Chemical and Physical Properties

Property	Value
Chemical Formula	C ₈ H ₁₅ N
Molecular Weight	125.22 g/mol
Boiling Point	171 °C
CAS Number	1604-01-9

Biosynthesis of γ -Coniceine

Gamma-coniceine is the first piperidine alkaloid formed in the biosynthetic pathway in *Conium maculatum*. The process begins with the condensation of butyryl-CoA and two molecules of malonyl-CoA, catalyzed by a polyketide synthase. Subsequent transamination and non-enzymatic cyclization lead to the formation of γ -coniceine.^[1] This alkaloid then serves as a substrate for NADPH-dependent γ -coniceine reductase, which reduces it to coniine.^[1]



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Biosynthesis of γ -Coniceine and its conversion to Coniine.

Experimental Protocols

Sample Preparation from Plant Material

This protocol is adapted from methods for extracting alkaloids from *Conium maculatum* foliage.^[2]

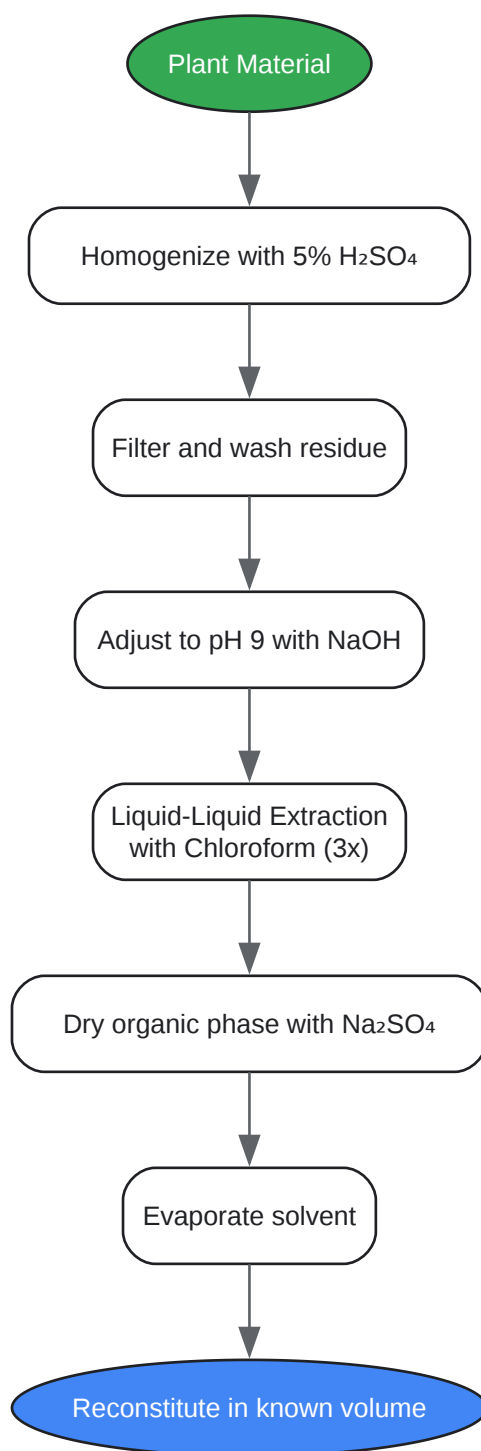
Materials:

- Fresh or dried plant material (e.g., leaves, stems, seeds of *Conium maculatum*)
- 5% (v/v) Sulfuric acid
- 50% (w/v) Sodium hydroxide
- Chloroform
- Anhydrous sodium sulfate
- Mortar and pestle or blender

- Filter paper
- Separatory funnel
- Rotary evaporator

Procedure:

- Homogenize 10 g of fresh or 2 g of dried plant material with 50 mL of 5% sulfuric acid using a mortar and pestle or a blender.
- Filter the mixture and wash the residue with an additional 20 mL of 5% sulfuric acid.
- Combine the filtrates and adjust the pH to 9 with 50% sodium hydroxide.
- Transfer the alkaline solution to a separatory funnel and extract three times with 50 mL portions of chloroform.
- Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.
- Re-dissolve the residue in a known volume of chloroform or methanol for subsequent analysis.



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Workflow for the extraction of γ-Coniceine from plant material.

Thin-Layer Chromatography (TLC) Analysis

A simple and cost-effective method for the qualitative and semi-quantitative analysis of γ -coniceine.^[2]

Materials:

- TLC plates (Silica gel 60 F₂₅₄)
- Developing tank
- Mobile phase: Chloroform:Methanol (85:15, v/v)
- Dragendorff's reagent for visualization
- γ -Coniceine standard solution (e.g., 1 mg/mL in methanol)
- Capillary tubes or micropipette

Procedure:

- Prepare the mobile phase and pour it into the developing tank. Allow the tank to saturate for at least 30 minutes.
- Spot the prepared sample extracts and a series of γ -coniceine standards onto the TLC plate.
- Place the plate in the developing tank and allow the solvent front to ascend to near the top of the plate.
- Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.
- Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.
- For semi-quantitative analysis, compare the intensity and size of the sample spots with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

GC-MS is a highly sensitive and specific method for the identification and quantification of γ -coniceine. The following is a general protocol that may require optimization.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C[3]
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-450

Identification:

- The mass spectrum of γ -coniceine is characterized by a molecular ion peak (M^+) at m/z 125 and characteristic fragment ions.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be employed for the quantification of γ -coniceine, particularly when coupled with a mass spectrometer (LC-MS).

Instrumentation and Conditions (LC-MS):[\[5\]](#)

- HPLC System: Agilent 1290 Infinity II or equivalent
- Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m particle size)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient:
 - Start with 5% B
 - Linear gradient to 95% B over 10 minutes
 - Hold at 95% B for 2 minutes
 - Return to initial conditions and equilibrate for 3 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data

Analytical Method	Matrix	Detection Limit	Quantification Limit	Recovery	Reference
TLC	Conium maculatum foliage	0.7 µg/spot	0.6 µg/mL	82.6 ± 3.9%	[2]
GC-MS	Conium maculatum roots	Not reported	Not reported	Not reported	[3]
LC-MS	Conium maculatum fruit	Not reported	Not reported	Not reported	[5]

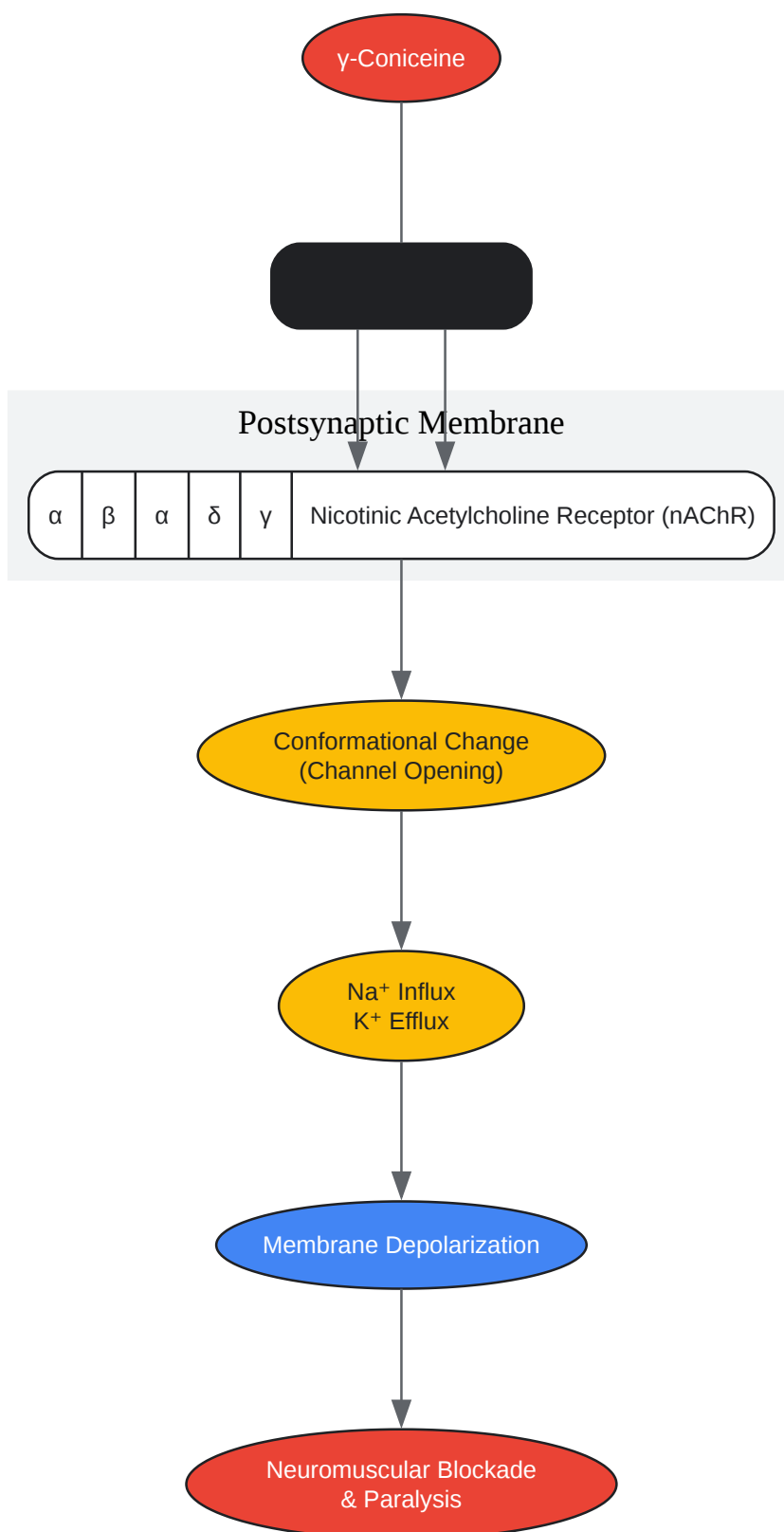
Toxicity Data:

Bioassay	Species	LD ₅₀	Reference
In vivo	Mouse	4.4 mg/kg	[1]

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

Gamma-coniceine, like its derivative coniine, exerts its toxic effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.

The binding of γ-coniceine to nAChRs, particularly at the neuromuscular junction, mimics the action of acetylcholine, leading to the opening of the ion channel. This causes an influx of sodium ions (Na⁺) and an efflux of potassium ions (K⁺), resulting in depolarization of the postsynaptic membrane. Persistent activation of these receptors leads to neuromuscular blockade and, ultimately, paralysis of respiratory muscles. Studies have shown that γ-coniceine is a potent agonist at human fetal muscle-type nAChRs.[1]



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Simplified signaling pathway of γ -Coniceine at the neuromuscular junction.

Conclusion

The analytical methods described provide a framework for the reliable identification and quantification of γ -coniceine. The choice of method will depend on the specific research or regulatory requirements, including the need for sensitivity, selectivity, and throughput. Proper method validation is essential to ensure the accuracy and reliability of the results.

Understanding the analytical standards and protocols for γ -coniceine is critical for advancing research in toxicology, pharmacology, and natural product science.

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